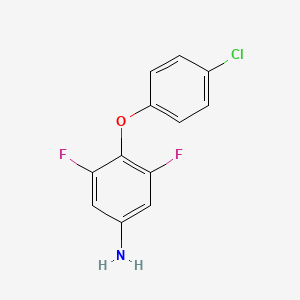
4-(4-Chlorophenoxy)-3,5-difluoroaniline
Vue d'ensemble
Description
The compound “4-(4-Chlorophenoxy)-3,5-difluoroaniline” is a type of organohalogen compound, specifically a type of aniline, which is an organic compound with the formula C6H5NH2 . Anilines are a class of chemicals commonly used in the production of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .
Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenoxy)-3,5-difluoroaniline” would likely consist of a benzene ring (the ‘aniline’ part) with a chlorine atom and a fluorine atom attached to it .Chemical Reactions Analysis
Anilines, in general, are known to undergo chemical reactions that include electrophilic substitution, oxidation, and reactions with acids and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Chlorophenoxy)-3,5-difluoroaniline” would depend on its specific molecular structure. For instance, 4-Chlorophenoxyacetic acid has a molecular weight of 186.592 .Applications De Recherche Scientifique
Nephrotoxicity Studies
Research on haloanilines, which include compounds like 4-(4-chlorophenoxy)-3,5-difluoroaniline, has been conducted to assess their nephrotoxic effects. For example, Hong, Anestis, Henderson, and Rankin (2000) examined the in vitro nephrotoxic effects of various haloaniline isomers using renal cortical slices from rats. Their study found that among the 3,5-dihaloanilines, 3,5-dibromoaniline was the most potent nephrotoxicant, while 3,5-difluoroaniline was the least potent. This suggests that the substitution pattern on the aniline ring significantly influences nephrotoxic potential (Hong et al., 2000).
Synthesis and Chemical Properties
The synthesis and chemical properties of related compounds have been studied to understand their potential applications in chemical manufacturing. Thornton and Jarman (1990) investigated the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, which are closely related to 4-(4-chlorophenoxy)-3,5-difluoroaniline. They focused on the regiocontrol by fluorine in the synthesis of 4-methoxycarbonyl derivatives. Their work demonstrates the impact of fluorine on directing the metallation process, which is crucial for the synthesis of complex organic compounds (Thornton & Jarman, 1990).
Environmental Analysis and Degradation
Studies have also been conducted on the detection and degradation of chlorophenoxy compounds, which include derivatives like 4-(4-chlorophenoxy)-3,5-difluoroaniline. Wintersteiger, Goger, and Krautgartner (1999) developed a method using high-performance liquid chromatography with coulometric detection for quantifying chlorophenoxy acid herbicides. This method is vital for determining trace levels of such pesticides in environmental samples like ground and drinking water, highlighting the environmental relevance of these compounds (Wintersteiger et al., 1999).
Orientations Futures
The future directions for research on “4-(4-Chlorophenoxy)-3,5-difluoroaniline” would likely depend on its potential applications. For instance, pyrazole derivatives, which are structurally similar, have been investigated for their potential use in various fields, including biological, physical-chemical, material science, and industrial fields .
Propriétés
IUPAC Name |
4-(4-chlorophenoxy)-3,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO/c13-7-1-3-9(4-2-7)17-12-10(14)5-8(16)6-11(12)15/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVINDEPPMFUWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2F)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681024 | |
| Record name | 4-(4-Chlorophenoxy)-3,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-3,5-difluoroaniline | |
CAS RN |
549547-33-3 | |
| Record name | 4-(4-Chlorophenoxy)-3,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393197.png)
![(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid](/img/structure/B1393198.png)
![2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393200.png)
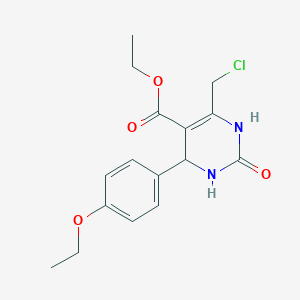
![5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione](/img/structure/B1393202.png)
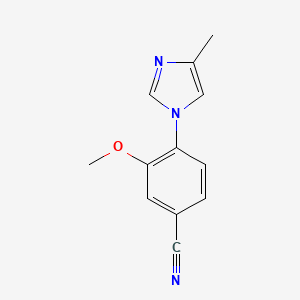
![5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1393207.png)
![N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393208.png)
![N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393209.png)
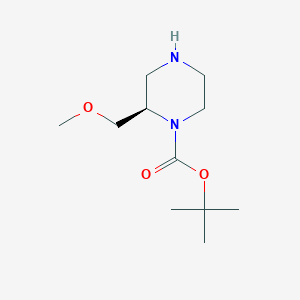
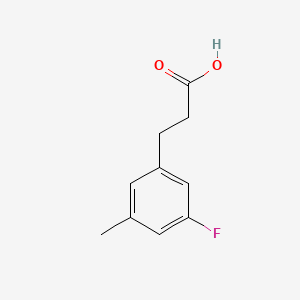
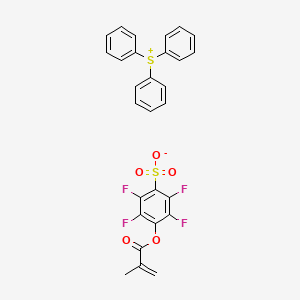
![3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1393216.png)
![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393218.png)